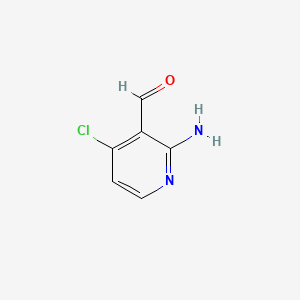
Cloruro de acetilcolina-1,1,2,2-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylcholine-1,1,2,2-D4 chloride is a deuterated form of acetylcholine chloride, a neurotransmitter that plays a crucial role in the nervous system. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of neurochemistry .
Aplicaciones Científicas De Investigación
Acetylcholine-1,1,2,2-D4 chloride is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and measurement in various studies . Some key applications include:
Neurochemistry: Used to study the metabolism and function of acetylcholine in the nervous system.
Pharmacology: Helps in the development and testing of drugs targeting cholinergic systems.
Biochemistry: Employed in enzyme assays to investigate the activity of acetylcholinesterase and other related enzymes.
Medical Research: Utilized in studies related to neurological disorders such as Alzheimer’s and Parkinson’s diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetylcholine-1,1,2,2-D4 chloride involves the incorporation of deuterium into the acetylcholine molecule. One common method is the reaction of deuterated choline with acetyl chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium at the specified positions .
Industrial Production Methods
Industrial production of Acetylcholine-1,1,2,2-D4 chloride involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of deuterated reagents and solvents, and the reaction conditions are carefully monitored to maintain the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Acetylcholine-1,1,2,2-D4 chloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and catalyzed by acetylcholinesterase, resulting in the formation of choline and acetic acid.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide under controlled conditions.
Substitution: Involves the replacement of the chloride ion with other nucleophiles, such as hydroxide or acetate ions.
Major Products Formed
Hydrolysis: Produces choline and acetic acid.
Oxidation: Results in the formation of various oxidized derivatives.
Substitution: Leads to the formation of different acetylcholine derivatives depending on the nucleophile used.
Mecanismo De Acción
Acetylcholine-1,1,2,2-D4 chloride exerts its effects by mimicking the action of natural acetylcholine. It binds to acetylcholine receptors, including nicotinic and muscarinic receptors, leading to various physiological responses . The binding of acetylcholine to these receptors triggers ion channel opening or activates G-protein coupled pathways, resulting in muscle contraction, neurotransmission, and other cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Acetylcholine chloride: The non-deuterated form of the compound, widely studied for its role in neurotransmission.
Choline chloride: A precursor to acetylcholine, involved in various metabolic pathways.
Phosphatidylcholine: A major component of cell membranes and a precursor to acetylcholine.
Uniqueness
Acetylcholine-1,1,2,2-D4 chloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it possible to distinguish the compound from its non-labeled counterparts using mass spectrometry and other analytical techniques. This labeling enhances the accuracy and precision of studies involving acetylcholine metabolism and function .
Propiedades
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOREOARAHOCO-NXMSQKFDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid](/img/structure/B580199.png)


![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)

